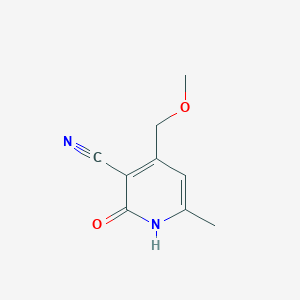

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a nitrile group (carbonitrile) at the 3-position, a methoxymethyl group at the 4-position, a methyl group at the 6-position, and a keto group (oxo) at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be constructed through cyclization reactions involving suitable precursors.

Introduction of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Functional Group Modifications: The methoxymethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Oxidation: The keto group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Pyridinecarbonitrile has shown promise in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceuticals. Its derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of 3-Pyridinecarbonitrile display significant antimicrobial properties against a range of bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted that certain modifications to the pyridine ring enhanced the compound's efficacy against resistant strains of Staphylococcus aureus .

Agricultural Chemistry

In agricultural applications, 3-Pyridinecarbonitrile and its derivatives are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides can help improve crop yields while reducing reliance on traditional chemical treatments.

Case Study: Herbicidal Properties

A study conducted by agricultural chemists demonstrated that specific formulations containing 3-Pyridinecarbonitrile significantly inhibited the growth of common weeds without harming crop plants . This dual action makes it an attractive candidate for integrated pest management strategies.

Material Science

The unique properties of 3-Pyridinecarbonitrile also lend themselves to applications in material science, particularly in the development of polymers and coatings that require enhanced durability and chemical resistance.

Case Study: Polymer Development

Research has explored the incorporation of 3-Pyridinecarbonitrile into polymer matrices to improve thermal stability and mechanical properties. A recent publication in Polymer Science reported that composites made with this compound exhibited superior performance under high-temperature conditions compared to conventional materials .

Mecanismo De Acción

The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form interactions with active sites of enzymes, while the methoxymethyl and methyl groups can influence the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

3-Pyridinecarbonitrile: Lacks the methoxymethyl and methyl groups, making it less complex.

4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but lacks the methoxymethyl group.

6-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but lacks the methoxymethyl group.

Uniqueness

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is unique due to the presence of both methoxymethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- (CAS No. 1354528-16-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Number : 1354528-16-7

- Purity : Typically ≥95% .

The biological activity of 3-Pyridinecarbonitrile derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The compound's structure allows it to function as a potential inhibitor or modulator in several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Receptor Modulation : They may act on neurotransmitter receptors, contributing to neuroprotective effects.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Anti-inflammatory | Reduces markers of inflammation in animal models. |

| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. |

Antimicrobial Activity

A study evaluated the antimicrobial effects of 3-Pyridinecarbonitrile derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro experiments demonstrated that 3-Pyridinecarbonitrile significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Research involving animal models showed that administration of this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Neuroprotective Effects

A neuroprotection study highlighted the compound's ability to mitigate neuronal cell death induced by oxidative stress. It was found to upregulate antioxidant defenses within neurons, thereby reducing apoptosis .

Propiedades

Número CAS |

13530-95-5 |

|---|---|

Fórmula molecular |

C9H10N2O2 |

Peso molecular |

178.19 g/mol |

Nombre IUPAC |

4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12) |

Clave InChI |

KLNRUMOPNATILS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=O)N1)C#N)COC |

SMILES isomérico |

CC1=CC(=C(C(=N1)O)C#N)COC |

SMILES canónico |

CC1=CC(=C(C(=O)N1)C#N)COC |

Key on ui other cas no. |

6339-38-4 |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

2-methyl-4-methoxymethyl-5-cyano-6-oxypyridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.